REACTION_CXSMILES
|
[Li][CH2:2]CCC.[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=1)[CH:10]=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)C>[F:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH2:2])[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=1 |f:2.3|
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Name
|
|
Quantity
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4.23 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=O)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
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6 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
2.79 g
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Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
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Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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the bright yellow mixture is warmed up to 0° C.
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Type
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TEMPERATURE
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Details
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cooled down to −78° C. again
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
|
Details
|
the mixture is slowly warmed up to room temperature
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Type
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STIRRING
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Details
|
stirred for 14 hr
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Duration
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14 h
|
Type
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CUSTOM
|
Details
|
The precipitate is removed by filtration
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Type
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WASH
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Details
|
washed with ethyl ether (2×5 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate is concentrated
|
Type
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DISTILLATION
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Details
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by distilling off ethyl ether at ˜60° C. bath temperature
|
Type
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CUSTOM
|
Details
|
The resulted higher boiling point liquid
|
Type
|
CUSTOM
|
Details
|
is purified by pass through a short column (silica gel) with hexane
|
Type
|
CUSTOM
|
Details
|
After removing the hexane under vacuum (˜150 mmHg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC(=C1)C=C)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |